molecular formula C19H18ClN5O2 B2893315 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1327298-22-5

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide

货号: B2893315
CAS 编号: 1327298-22-5
分子量: 383.84
InChI 键: YXWHLFPFUPOVQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety linked to an imidazolidinone structure through an acetamide group. The synthesis typically involves multi-step reactions, including the formation of C–N bonds through condensation reactions. A general synthetic route includes:

  • Formation of the Benzimidazole Core :
    • Reaction of o-phenylenediamine with appropriate aldehydes.
  • Introduction of the Imidazolidinone :
    • Condensation with 4-chlorophenyl and subsequent acetylation.
  • Final Product Isolation :
    • Purification through techniques such as recrystallization or chromatography.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a series of 1H-benzimidazole derivatives were evaluated for their ability to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. The findings showed that certain derivatives had IC50 values in the micromolar range, suggesting potent inhibition of cancer cell growth .

Table 1: Anticancer Activity of Related Compounds

Compound IDStructure TypeIC50 (μM)Mechanism of Action
11aBenzimidazole derivative0.16Hu Topo I inhibition
12bBenzimidazole derivative3.6DNA intercalation
12cBenzimidazole derivative16Cell cycle arrest at G2/M phase

Antimicrobial Activity

In addition to anticancer properties, derivatives of benzimidazole have shown antimicrobial activity against various bacterial strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound likely interacts with DNA through intercalation or groove binding, disrupting normal DNA function and leading to cell cycle arrest .
  • Enzyme Inhibition : By inhibiting topoisomerases, the compound prevents the relaxation of supercoiled DNA necessary for replication and transcription .
  • Cell Cycle Arrest : Flow cytometry studies indicate that compounds similar to this one cause significant G2/M phase arrest in cancer cells, which is indicative of DNA damage responses .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of benzimidazole derivatives:

  • Study on Cancer Cell Lines : A study screened a library of benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds demonstrated varied levels of growth inhibition, with some achieving GI50 values as low as 0.16 μM .
  • Antimicrobial Efficacy Testing : Another study focused on the antimicrobial properties where synthesized derivatives were tested against clinical isolates. Results indicated significant inhibition at concentrations comparable to standard antibiotics .

属性

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-13-5-7-14(8-6-13)25-10-9-24(19(25)27)12-18(26)21-11-17-22-15-3-1-2-4-16(15)23-17/h1-8H,9-12H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWHLFPFUPOVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。